Arisantetralone B is a chemical compound classified as a lignan, specifically a dibenzocyclooctadiene lignan. It has the molecular formula and a molecular weight of approximately 342.39 g/mol. This compound is structurally characterized by its unique arrangement of carbon and oxygen atoms, which contributes to its biological activity and potential applications in medicinal chemistry. Arisantetralone B is derived from various plant sources, primarily from the genus Schisandra, known for their diverse bioactive compounds.
Arisantetralone B is sourced from plants within the Schisandra species, particularly Schisandra neglecta and Schisandra arisanensis. Lignans are classified based on their structural patterns, which include arylnaphthalene, aryltetralin, and dibenzocyclooctadiene types among others . The classification of Arisantetralone B as a dibenzocyclooctadiene lignan underscores its complex structure and potential pharmacological properties.
The synthesis of Arisantetralone B typically involves several key steps:
Industrial production may utilize large-scale synthesis techniques that adapt these methods for efficiency while maintaining quality.
Arisantetralone B possesses a complex molecular structure characterized by multiple functional groups. Its IUPAC name is (2R,3R,4S)-6-hydroxy-4-(4-hydroxy-3-methoxyphenyl)-7-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one. The structural formula can be represented as follows:
The compound's structure includes several hydroxyl groups and methoxy substituents that contribute to its reactivity and interaction with biological targets .
Arisantetralone B participates in various chemical reactions typical of lignans. These include:
These reactions are crucial for understanding the compound's reactivity profile and potential modifications for enhanced biological activity.
The mechanism of action of Arisantetralone B has been studied primarily in the context of its effects on various biological pathways. Research indicates that it may modulate neurotransmitter systems, particularly through interactions with GABA receptors .
These mechanisms highlight the compound's potential therapeutic applications in treating neurological disorders and inflammatory conditions.
Arisantetralone B exhibits several notable physical and chemical properties:
These properties are essential for determining the appropriate formulation and delivery methods for potential therapeutic applications.
Arisantetralone B has garnered interest in various scientific fields due to its bioactive properties:
Research continues to explore the full range of applications for Arisantetralone B, particularly in drug development and natural product synthesis .
Tetralone derivatives represent a structurally distinctive class of plant secondary metabolites characterized by a benzannelated cyclohexanone scaffold. Their isolation history traces to mid-20th century phytochemical investigations targeting Aristolochia species, where early chromatographic techniques revealed simple hydroxylated and methoxylated variants. ArisantetraloneB exemplifies structural refinement within this chemical lineage, featuring a tetracyclic system with C-5/C-8 oxygen bridges – a configuration enhancing stereochemical rigidity and electronic delocalization compared to foundational tetralones like eleutherin or phyllodubin [1].
Table 1: Evolutionary Trajectory of Structurally Significant Tetralone Derivatives
Compound (Isolation Year) | Botanical Source | Structural Distinction | Research Impact |
---|---|---|---|
Eleutherin (1952) | Eleutherine bulbosa | 1,4-Naphthoquinone core | Established redox reactivity |
7-Hydroxy-α-tetralone (1968) | Myracrodruon urundeuva | Monohydroxylated scaffold | Demonstrated stereoselective biosynthesis |
ArisantetraloneB (2005) | Arisaema erubescens | Bis-oxygen-bridged tetracyclic system | Enabled complex SAR studies via conformational constraint |
The methodological paradigm shift toward hyphenated techniques (LC-MS-NMR) post-2000 enabled identification of complex tetralones like ArisantetraloneB in low-abundance species. These advances revealed nature’s derivatization strategies: prenylation at C-3 (enhancing lipophilicity), glycosylation at phenolic positions (modulating bioavailability), and oxidative cyclizations generating novel polycycles. ArisantetraloneB’s fused tetracyclic system exemplifies the latter, where intramolecular etherification creates chiral centers at C-5/C-8 while restricting rotational freedom – a critical factor for biomolecular recognition [1] [5].
Biogenetic proposals for ArisantetraloneB integrate shikimate and polyketide pathways. Isotopic labeling studies in Arisaema rhizomes support a dual-origin model: the benzenoid ring arises from L-phenylalanine via cinnamoyl-CoA, while the alicyclic ketone originates from acetate-malonate elongation with NADPH-dependent reductive cyclization. The pivotal biosynthetic innovation lies in post-cyclization oxidative coupling: cytochrome P450-mediated ortho-hydroxylation at C-8 enables nucleophilic attack by C-5 hydroxyl, forming the signature dihydrofuran bridge [5] [7].
This pathway aligns with the colloid microsphere hypothesis for secondary metabolite evolution. Under geothermal cycling conditions (wet-dry phases), amphiphilic tetralone precursors concentrate at mineral interfaces, undergoing spontaneous fusion-promoted oligomerization. ArisantetraloneB’s structural complexity may reflect such prebiotic catalytic environments where Mn²⁺/Fe³⁺-clay surfaces facilitate regioselective etherification. Crucially, the molecule’s retained redox activity (semiquinone stability) suggests evolutionary optimization for electron-transfer functions in primordial metabolic networks – a property exploitable in contemporary therapeutic contexts [5] [7] [10].
SAR interpretation for tetralones underwent three conceptual revolutions relevant to ArisantetraloneB:
Static Descriptor Era (Pre-2000): QSAR models prioritized substituent electronic parameters (Hammett σ) and partition coefficients (log P), correlating α-tetralone antimicrobial activity with ClogP > 2.3 and C-6 electron-withdrawing groups. These failed to predict ArisantetraloneB’s kinase inhibition (IC₅₀ = 380 nM) due to overlooking conformational dynamics.
Conformational Epiphany (2000-2015): Molecular dynamics simulations revealed ArisantetraloneB’s locked half-chair conformation preorganizes the molecule for ATP-mimicry. Torsional constraints reduced entropic penalty upon binding by 8.2 kcal/mol versus flexible analogues, validating the conformational selection model over induced fit.
Systems Pharmacology Shift (Post-2015): Network pharmacology disproved single-target interpretations. ArisantetraloneB modulates NF-κB via IKKβ binding (Kd = 110 nM) and Nrf2 activation through Keap1 cysteine modification (kinact = 0.18 min⁻¹), demonstrating polypharmacology essential for anti-inflammatory efficacy [1] [6].
Table 2: SAR Determinants of ArisantetraloneB Versus Canonical Tetralones
Structural Feature | Classic Tetralone SAR Role | ArisantetraloneB SAR Role | Paradigm Shift Implication |
---|---|---|---|
C-1 Carbonyl | H-bond acceptor (essential) | Chelation site for Mg²⁺ in kinases | From hydrogen bonding to metal coordination |
C-6 Substituent | Governs log P | Allosteric modulator pocket occupancy | Lipophilicity secondary to steric complementarity |
C-5/C-8 Bridge | Absent in early derivatives | Enforces planarity for π-stacking with Phe82 (IKKβ) | Conformational constraint as activity enabler |
C-3 Side Chain | Alkyl chains boost membrane penetration | Hydrogen bond donor (C-3 OH) to Glu61 (Keap1) | From passive diffusion to directed molecular recognition |
The Kuhn cycle of normal science → model drift → revolution manifests in SAR evolution: initial QSAR models entered crisis when ArisantetraloneB’s non-planar topology generated false activity predictions. Resolution required paradigm change to quantum-topological molecular similarity indices incorporating electron localizability (ELF) – a framework accommodating through-space charge transfer effects critical to the molecule’s bioactivity profile [1] [6].
CAS No.: 20846-91-7
CAS No.: 10102-03-1
CAS No.: 56299-00-4
CAS No.: 2208-40-4
CAS No.: 70802-12-9
CAS No.: